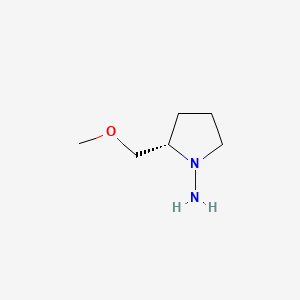

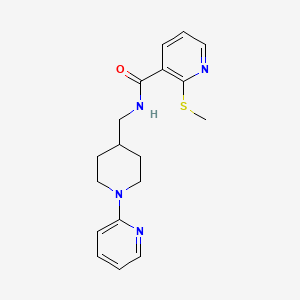

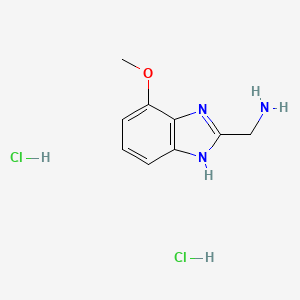

![molecular formula C24H22FN3O2 B2438455 N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide CAS No. 850921-67-4](/img/structure/B2438455.png)

N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide” is not explicitly available in the searched resources .Chemical Reactions Analysis

The specific chemical reactions involving “N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide” are not available in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide” are not available in the searched resources .Scientific Research Applications

Asymmetric Synthesis

The compound has found applications in asymmetric synthesis due to its complex structure. Specifically, it can be easily obtained through the Betti reaction, which involves the condensation of 2-naphthol, aryl aldehydes, and ammonia or amines. Aminobenzylnaphthols derived from this reaction serve as valuable chiral intermediates. These intermediates have been utilized both as chiral starting materials and as chiral ligands in asymmetric synthesis. The simultaneous presence of nitrogen and oxygen in these compounds allows them to act as potential metal-coordinating atoms, making them useful in enantioselective reactions .

Proton Pump Inhibition

Another application involves the compound “Vonoprazan fumarate,” which is a derivative of our target compound. Vonoprazan fumarate is a novel proton pump inhibitor (PPI) and potassium competitive acid blocker (P–CAB). It competitively inhibits the proton pump (H+, K+–ATPase) and acts as a reversible antagonist for potassium ions. Its pharmacological properties make it relevant for gastrointestinal disorders .

Antitubercular Activity

Indole derivatives derived from the compound have been investigated for their antitubercular activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro. These derivatives show potential as antitubercular agents .

Multicomponent Reactions

The compound has been involved in multicomponent reactions. For instance, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)-methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was synthesized via Aldol–Michael addition reactions. These reactions, carried out in aqueous solution, yielded the product in high yield .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O2/c1-16(26-24(29)18-10-4-8-14-22(18)30-2)23-27-20-12-6-7-13-21(20)28(23)15-17-9-3-5-11-19(17)25/h3-14,16H,15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDRFVNEJLZVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

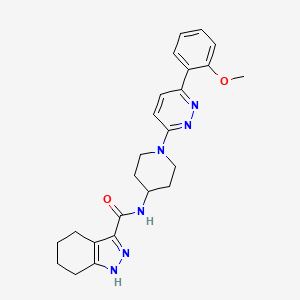

![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2438375.png)

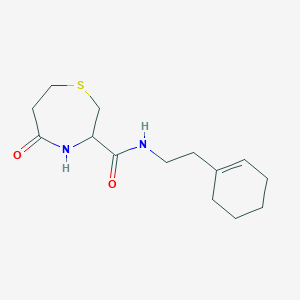

![3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2438380.png)

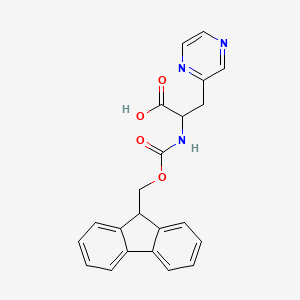

![N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2438384.png)

![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2438390.png)

![9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione](/img/structure/B2438394.png)